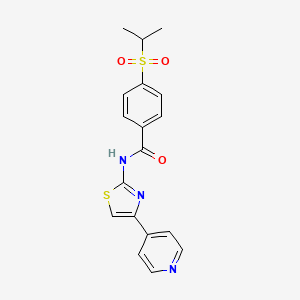
4-chloro-N-(2-chloro-1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide, also known as 4-Chloro-N-phenyl-2-chlorobenzamide or 4-chloro-N-phenyl-2-chlorobenzamide, is an organic compound classified as an aromatic amide. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has a variety of applications, including its use in synthetic organic chemistry and in the development of new drugs. It has been studied for its potential medicinal properties, such as its ability to modulate the activity of certain enzymes and receptors.
Applications De Recherche Scientifique
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been studied for its potential medicinal properties. It has been found to modulate the activity of certain enzymes and receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease.
Mécanisme D'action
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been found to act as an agonist at the GABA-A receptor. This receptor is involved in the regulation of anxiety and sleep. When this compound binds to the receptor, it activates it, resulting in the release of the neurotransmitter GABA. This neurotransmitter is responsible for the inhibition of neuronal activity, resulting in a calming effect.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the brain increase, resulting in improved memory and cognitive function. This compound has also been found to reduce anxiety and improve sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
The Ullmann reaction used to synthesize 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide is highly efficient and produces the desired product in high yields. This makes it an ideal choice for laboratory experiments. However, the reaction requires the use of a copper catalyst, which can be difficult to obtain and can be toxic if handled improperly.
Orientations Futures
Future research on 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide could focus on its potential use in the treatment of Alzheimer’s disease. This compound has shown promise in modulating the activity of certain enzymes and receptors involved in the regulation of memory and cognitive function. Additionally, further research could be conducted to explore the compound’s potential use in the treatment of anxiety and sleep disorders. Finally, further research could be conducted to explore the compound’s potential use as a drug delivery system.
Méthodes De Synthèse
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide can be synthesized by a process known as the Ullmann reaction. This reaction involves the coupling of an aryl halide, such as 2-chloro-1-phenylethyl bromide, with an amide, such as 4-chlorobenzamide, in the presence of a copper catalyst. This reaction is highly efficient and produces the desired product in high yields.
Propriétés
IUPAC Name |
4-chloro-N-(2-chloro-1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNAWSXHBAAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2899859.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2899860.png)
![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)

![N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899870.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
